![molecular formula C13H11NO3S B5633887 4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide](/img/structure/B5633887.png)
4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide involves multiple steps, including reactions of precursor molecules with various organic reagents. Such processes typically employ techniques like IR, 1H NMR, and MS for structural confirmation. For example, a series of novel thiophene derivatives was synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, demonstrating the synthetic versatility of thiophene carboxamides (Amr et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds like 4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide is often elucidated using X-ray diffraction, providing insights into their crystal configurations and stability. For instance, the crystal structure of a related compound was established, highlighting the importance of N–H···S, C–H···O, and N–H···O hydrogen bonds and π···π interactions in stabilizing the crystal structure (Sharma et al., 2016).
Chemical Reactions and Properties
Thiophene derivatives, including those similar to 4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide, can participate in various chemical reactions, leading to the formation of new compounds with potential biological activities. These reactions often involve interaction with nucleophiles, yielding diverse heterocyclic compounds with different functional groups (Mohareb et al., 2004).
properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c14-13(15)12-6-9(7-18-12)8-1-2-10-11(5-8)17-4-3-16-10/h1-2,5-7H,3-4H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXIFBCJUPTGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1,4-benzodioxin-6-YL)thiophene-2-carboxamide |
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